molecular formula C24H24ClNO5 B3643591 4-[(2-chlorophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B3643591
M. Wt: 441.9 g/mol
InChI Key: XLIUTITZOISOFE-UHFFFAOYSA-N
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Description

The compound “4-[(2-chlorophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide” is an organic compound containing a benzamide group, a chlorophenoxy group, and a trimethoxybenzyl group . These groups are common in various organic compounds, including pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely depend on the specific functional groups present and their positions on the benzene rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the specific functional groups present. These could influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without this information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on a compound like this could be vast and would depend on its potential applications. These could range from medicinal chemistry if the compound has therapeutic potential, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO5/c1-28-21-12-17(13-22(29-2)23(21)30-3)14-26-24(27)18-10-8-16(9-11-18)15-31-20-7-5-4-6-19(20)25/h4-13H,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUTITZOISOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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